4-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The benzene ring provides a planar, aromatic base to the molecule. The bromophenol group will introduce polarity to the molecule, and the pyrazole ring may contribute to the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the functional groups present in the molecule. The bromine atom could potentially be replaced in a substitution reaction, and the pyrazole ring might be able to participate in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a bromine atom and a phenol group could make the compound relatively polar, affecting its solubility in different solvents .Scientific Research Applications
Materials Science Applications
The synthesis and characterization of novel compounds and materials form a significant part of scientific research involving 4-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol. For instance, the creation of complexes with ruthenium(III) and chromium(III) using related ligands demonstrates the potential for developing materials with unique redox properties and spectroelectrochemical behaviors (Frey et al., 2001). Such materials could have applications in electronic devices, sensors, and catalysis due to their interesting electronic and structural characteristics.
Organic Synthesis
The compound is a key player in organic synthesis, contributing to the development of novel synthetic methodologies and the creation of complex molecules. Research indicates its utility in synthesizing bridged bithiophene-based conjugated polymers for photovoltaic applications, showcasing how modifications in its structure can impact the optical and electronic properties of the resulting polymers (Chen et al., 2010). This underscores its significance in advancing materials for renewable energy technologies.
Photophysical Studies
Phototransformations and photophysical investigations involving this compound and its derivatives are critical for understanding light-induced processes in materials. Studies on benzopyranols and related systems have revealed insights into prototropic reactions and the formation of reactive intermediates under light exposure (Ramaiah et al., 1988). These findings have implications for designing photoactive materials and understanding their behavior under various lighting conditions.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[4-(2-bromophenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c16-11-3-1-2-4-13(11)21-14-8-17-18-15(14)10-6-5-9(19)7-12(10)20/h1-8,19-20H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEQMVJNNJTSCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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